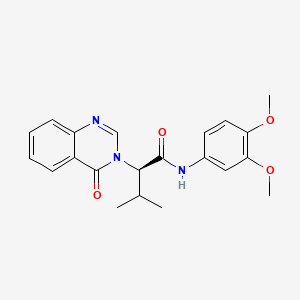![molecular formula C12H20N2 B13370932 N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is an organic compound that belongs to the class of tertiary amines. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with two methyl groups. It is a colorless to yellowish liquid with a characteristic amine-like odor. This compound is significant in various chemical processes and applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine can be synthesized through the alkylation of aniline derivatives. One common method involves the reaction of aniline with iodomethane in the presence of a base, such as sodium hydroxide, to produce the desired tertiary amine . The reaction conditions typically include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
Industrially, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary or secondary amines
Substitution: Halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, such as crystal violet and malachite green.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: It is employed as a promoter in the curing of polyester and vinyl ester resins.
Mécanisme D'action
The mechanism of action of N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its dimethylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar structural features and reactivity.
Dansyl chloride: Another compound containing a dimethylamino group, used in fluorescence labeling.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A green solvent with applications in organic synthesis.
Uniqueness
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N,4,6-hexamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-10(2)12(14(5)6)8-11(9)13(3)4/h7-8H,1-6H3 |
Clé InChI |
BIIUTDBUCFVNDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone](/img/structure/B13370858.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370859.png)


![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)
![2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B13370888.png)

![6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370898.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine](/img/structure/B13370939.png)
